molecular formula C15H16FN3O2 B2588531 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 865285-48-9

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2588531
CAS No.: 865285-48-9
M. Wt: 289.31
InChI Key: LUZYEBDOOYHRKI-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a fluorophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a fluorophenyl group, often using fluorobenzene derivatives in the presence of a suitable catalyst.

    Attachment of the cyclohexanecarboxamide moiety: This can be done by reacting the oxadiazole derivative with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles.

Scientific Research Applications

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Uniqueness

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZYEBDOOYHRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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